Scaritoxin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Scaritoxin is a potent toxic substance isolated from poisonous fish.

科学的研究の応用

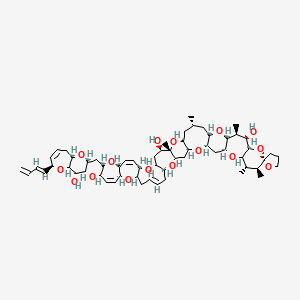

Scaritoxin, also known as ciguatoxin 4A (CTX4A), is a potent toxic substance with the molecular formula C60H84O16 . It is a type of ciguatoxin, known for causing ciguatera fish poisoning . this compound is a large, lipid-soluble, polycyclic polyether toxin characterized by a rigid, ladder-like structure composed of 13 ether-linked rings, making it stable under heat, acidic, and basic conditions .

Effects on Biological Systems

This compound has diverse effects across various biological systems :

- Smooth Muscle Cells: this compound has a pronounced excitatory impact, leading to muscle contraction and heightened excitability .

- Autonomic Nervous System: It potentially interacts with receptors or ion channels, influencing heart rate, cardiac function, and other autonomic-controlled processes .

- Cardiac Detriment: this compound may induce arrhythmias or other harmful cardiac manifestations, possibly through modulation of specific components within the cardiac electrical conduction system .

Therapeutic Interventions

- Lidocaine: In frog myelinated axons, lidocaine can reverse membrane hyperexcitability and axonal swelling induced by ciguatoxins .

- Nifedipine: This calcium channel antagonist has improved headache symptoms, but does not affect myalgia, pruritus, or cold dysesthesia .

Tables

Because this compound is often studied alongside other ciguatoxins, creating tables specific to this compound's applications is challenging . However, based on the combined research, here's a generalized view:

Q & A

Q. Basic: What analytical methods are recommended for identifying and quantifying Scaritoxin in complex biological matrices?

Answer: this compound identification typically employs liquid chromatography-mass spectrometry (LC-MS) due to its high sensitivity and specificity for low-concentration toxins . For quantification, calibration curves using isotopically labeled internal standards are essential to account for matrix effects. Sample preparation should include solid-phase extraction to isolate this compound from proteins and lipids, followed by validation via spike-recovery experiments (e.g., 80–120% recovery rates) .

Q. Advanced: How can researchers resolve contradictions in reported mechanisms of action for this compound across electrophysiological studies?

Answer: Contradictions often arise from variations in experimental models (e.g., cell lines vs. primary neurons) or voltage-clamp protocols. A systematic review approach (PRISMA guidelines) should be adopted to compare studies, focusing on variables like temperature, ion concentrations, and toxin purity . Meta-analyses can quantify heterogeneity using I² statistics, while controlled replication studies under standardized conditions (e.g., HEK293 cells expressing human sodium channels) may clarify discrepancies .

Q. Basic: What synthetic strategies are currently employed for this compound production in laboratory settings?

Answer: this compound synthesis involves multi-step organic reactions, including stereoselective epoxidation and ring-closing metathesis. Key challenges include preserving stereochemistry during purification; flash chromatography with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) is critical . Purity should be verified via NMR (¹H, ¹³C) and high-resolution MS, with ≥95% purity required for biological assays .

Q. Advanced: How should in vivo models be designed to evaluate this compound’s chronic toxicity while addressing ethical concerns?

Answer: Utilize the 3Rs framework (Replacement, Reduction, Refinement). Zebrafish larvae (OECD TG 236) allow high-throughput screening of neurotoxicity via locomotor assays, minimizing mammalian use. For chronic studies, dose escalation in rodents must follow NIH guidelines, including endpoint criteria (e.g., 20% weight loss) and histopathological analysis of neural tissues .

Q. Basic: What statistical methods are appropriate for analyzing this compound’s dose-response relationships?

Answer: Non-linear regression (e.g., four-parameter logistic model) is standard for IC₅₀ calculations. Bootstrap resampling (≥1,000 iterations) quantifies confidence intervals, while ANOVA with post-hoc Tukey tests compares efficacy across analogues. Outliers should be assessed via Grubbs’ test to avoid skewing results .

Q. Advanced: How can molecular modeling and toxicology be integrated to predict this compound’s off-target effects?

Answer: Molecular docking (AutoDock Vina) against homology-modeled ion channels identifies potential targets. Follow with molecular dynamics simulations (50 ns, AMBER force field) to assess binding stability. Validate predictions using siRNA knockdown in vitro and transcriptomic profiling (RNA-seq) to detect pathway perturbations .

Q. Basic: What strategies ensure a comprehensive literature review for this compound-related research gaps?

Answer: Combine database searches (PubMed, Scopus) with backward/forward citation tracking. Use controlled vocabulary (MeSH terms: “this compound/chemistry”[Mesh], “Neurotoxins/toxicity”[Mesh]). Screen patents (Espacenet) for unreported synthetic routes. Document search strategies using PRISMA flow diagrams .

Q. Advanced: What experimental controls are critical for ensuring reproducibility in this compound studies?

Answer: Include (1) positive controls (e.g., veratridine for sodium channel activation), (2) solvent controls (match DMSO concentrations), and (3) batch-to-batch toxin validation via LC-MS. Pre-register protocols on platforms like Open Science Framework to minimize analytical flexibility .

Q. Basic: How are molecular targets of this compound identified and validated experimentally?

Answer: Patch-clamp electrophysiology confirms ion channel modulation. For target identification, use photoaffinity labeling with a this compound-azide probe followed by click chemistry and pull-down/MS analysis. CRISPR-Cas9 knockout of candidate channels validates specificity .

Q. Advanced: What frameworks guide the design of longitudinal studies assessing this compound’s environmental persistence?

Answer: Apply the PECO framework (Population: aquatic ecosystems; Exposure: this compound; Comparator: uncontaminated sites; Outcome: bioaccumulation). Use LC-MS/MS for water/soil quantification and metabarcoding to monitor microbial degradation. Time-series analysis (ARIMA models) predicts half-life under varying pH/temperature conditions .

特性

CAS番号 |

66231-73-0 |

|---|---|

分子式 |

C60H84O16 |

分子量 |

1061.3 g/mol |

IUPAC名 |

(1R,3S,6R,8S,10R,12S,16R,18R,19R,20S,22R,25S,27R,29E,32S,34R,36S,38R,40S,42R,43S,44S,45S,47S,48S,49S,50R,52S,54R,56R,58S,59R)-16-[(1E)-buta-1,3-dienyl]-43,44,49,54,58-pentamethylspiro[2,7,11,17,21,26,33,37,41,46,51,57-dodecaoxadodecacyclo[30.28.0.03,27.06,25.08,22.010,20.012,18.034,58.036,56.038,52.040,50.042,47]hexaconta-4,14,23,29-tetraene-45,2'-oxolane]-19,48,59-triol |

InChI |

InChI=1S/C60H84O16/c1-7-8-13-34-14-11-17-41-56(65-34)53(63)57-49(69-41)26-43-40(72-57)21-20-38-39(67-43)19-18-37-35(66-38)15-9-10-16-36-45(68-37)28-50(61)59(6)51(71-36)29-46-47(75-59)25-30(2)24-42-44(70-46)27-48-54(73-42)32(4)52(62)58-55(74-48)31(3)33(5)60(76-58)22-12-23-64-60/h7-11,13-14,18-21,30-58,61-63H,1,12,15-17,22-29H2,2-6H3/b10-9+,13-8+/t30-,31+,32+,33+,34+,35-,36+,37+,38+,39-,40-,41+,42+,43+,44-,45-,46+,47-,48+,49-,50-,51-,52+,53-,54-,55-,56+,57-,58+,59+,60+/m1/s1 |

InChIキー |

QFYRPKKCVYDHFZ-QDNORUMCSA-N |

SMILES |

CC1CC2C(CC3C(O2)C(C(C4C(O3)C(C(C5(O4)CCCO5)C)C)O)C)OC6CC7C(C(CC8C(O7)CC=CCC9C(O8)C=CC2C(O9)C=CC3C(O2)CC2C(O3)C(C3C(O2)CC=CC(O3)C=CC=C)O)O)(OC6C1)C |

異性体SMILES |

C[C@@H]1C[C@H]2[C@@H](C[C@H]3[C@H](O2)[C@H]([C@@H]([C@H]4[C@H](O3)[C@H]([C@@H]([C@@]5(O4)CCCO5)C)C)O)C)O[C@H]6C[C@@H]7[C@]([C@@H](C[C@@H]8[C@@H](O7)C/C=C/C[C@@H]9[C@@H](O8)C=C[C@@H]2[C@@H](O9)C=C[C@@H]3[C@@H](O2)C[C@@H]2[C@@H](O3)[C@@H]([C@@H]3[C@@H](O2)CC=C[C@@H](O3)/C=C/C=C)O)O)(O[C@@H]6C1)C |

正規SMILES |

CC1CC2C(CC3C(O2)C(C(C4C(O3)C(C(C5(O4)CCCO5)C)C)O)C)OC6CC7C(C(CC8C(O7)CC=CCC9C(O8)C=CC2C(O9)C=CC3C(O2)CC2C(O3)C(C3C(O2)CC=CC(O3)C=CC=C)O)O)(OC6C1)C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Scaritoxin; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。